Benoxathian vs. Prazosin: Hypotensive Duration
In anesthetized dogs, intravenous administration of benoxathian (25-100 μg/kg) produced an immediate fall in diastolic blood pressure comparable to prazosin (50 μg/kg). However, the duration of the hypotensive effect is a key differentiator: the effect of benoxathian and WB 4101 completely disappeared within 30–60 minutes, while the hypotensive effect of prazosin persisted for up to 3 hours post-injection [1]. This temporal profile is critical for experimental designs requiring a shorter-acting α1 antagonist.
| Evidence Dimension | Duration of Hypotensive Effect |
|---|---|
| Target Compound Data | Effect dissipated within 30-60 minutes after i.v. administration |
| Comparator Or Baseline | Prazosin: Effect persisted for up to 3 hours after i.v. administration |
| Quantified Difference | Approximately 3- to 6-fold shorter duration of action compared to prazosin |
| Conditions | Anesthetized dogs, intravenous injection, diastolic blood pressure measurement |
Why This Matters
This shorter duration of action makes benoxathian hydrochloride a more suitable tool for acute pharmacological studies where a long-lasting α1-blockade would confound experimental timelines or safety monitoring.
- [1] Massingham, R., et al. (1986). Hypotensive effect in dogs and rats of intravenous injections of the α1-adrenoreceptor antagonist benoxathian. European Journal of Pharmacology, 126(1-2), 147-151. View Source
